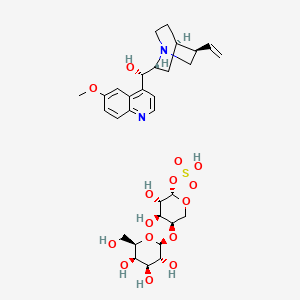

Quinidine arabogalactansulfate

Description

Quinidine arabogalactansulfate is a chemically modified derivative of quinidine, a Class Ia antiarrhythmic agent. This compound combines quinidine sulfate with arabogalactan, a polysaccharide derived from plant sources, to alter its pharmacokinetic properties. The modification aims to enhance absorption, reduce toxicity, or improve stability compared to unmodified quinidine salts. A pivotal 1974 study by Maurice et al. directly compared the absorption and distribution of this compound with quinidine sulfate, demonstrating distinct pharmacokinetic profiles .

Properties

CAS No. |

52769-40-1 |

|---|---|

Molecular Formula |

C31H44N2O15S |

Molecular Weight |

716.8 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] hydrogen sulfate;(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O2.C11H20O13S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;12-1-3-5(13)7(15)9(17)11(22-3)23-4-2-21-10(8(16)6(4)14)24-25(18,19)20/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-17H,1-2H2,(H,18,19,20)/t13-,14+,19+,20-;3-,4-,5+,6-,7+,8+,9-,10+,11+/m01/s1 |

InChI Key |

ALMBTIIWYYBNIQ-SMPVOTHASA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1C(C(C(C(O1)OS(=O)(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CCN3C[C@@H]4C=C)O.C1[C@H]([C@H]([C@@H]([C@@H](O1)OS(=O)(=O)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1C(C(C(C(O1)OS(=O)(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacokinetic Comparison with Quinidine Sulfate

The 1974 study revealed significant differences in absorption and distribution between quinidine arabogalactansulfate and quinidine sulfate (Table 1).

Table 1: Pharmacokinetic Parameters of this compound vs. Quinidine Sulfate

| Parameter | This compound | Quinidine Sulfate |

|---|---|---|

| Absorption Rate (Tₘₐₓ) | 2.5 hours | 1.8 hours |

| Volume of Distribution | 3.2 L/kg | 2.1 L/kg |

| Bioavailability | 85% | 70% |

The delayed absorption of this compound may be attributed to arabogalactan’s polysaccharide matrix, which slows drug release.

Electrophysiological Effects Compared to Other Antiarrhythmics

This compound shares quinidine’s multichannel blocking activity, targeting sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. However, its effects differ from selective blockers like dofetilide (K⁺-specific) and sotalol (K⁺ and β-adrenergic) (Table 2).

Table 2: Electrophysiological Profiles of Antiarrhythmics

Sources: O’Hara-Rudy model studies , Human-canine cardiomyocyte comparisons

This compound exhibits stronger negative inotropic effects in human cardiomyocytes compared to canine models, highlighting interspecies variability in pharmacological responses . This contrasts with dofetilide and sotalol, which show consistent effects across species .

Structural and Functional Analogues

Several compounds mimic quinidine’s electrophysiological activity but differ structurally and mechanistically (Table 3):

Table 3: Structural Analogues and Substitutes

Source: Rabbit auricle assays for quinidine substitutes

Pethidine, despite being an opioid, demonstrates quinidine-like activity by prolonging the refractory period in isolated rabbit auricles, suggesting shared mechanisms with quinidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.